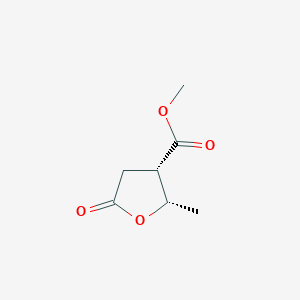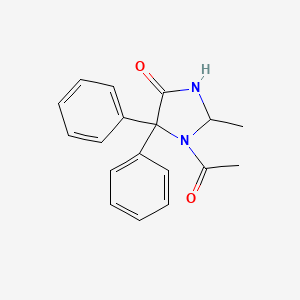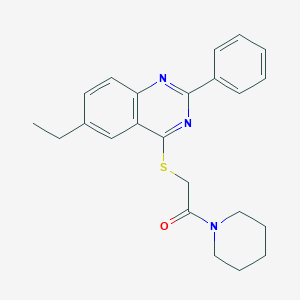
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone is a complex organic compound with a molecular formula of C23H25N3OS . This compound is part of the quinazoline family, known for its diverse biological activities and significant pharmacological potential . The structure includes a quinazoline core, a piperidine ring, and a sulfanyl group, making it a unique and versatile molecule in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves multiple steps, typically starting with the formation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group using thiol reagents under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing transition metal catalysts and optimized reaction conditions .
Analyse Des Réactions Chimiques
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form dihydroquinazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various halogenated compounds.
Applications De Recherche Scientifique
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. In cancer cells, it inhibits tyrosine kinase receptors, leading to the disruption of signaling pathways essential for cell growth and survival . The compound also interferes with bacterial quorum sensing, reducing biofilm formation and virulence in pathogenic bacteria . These actions are mediated through the binding of the compound to key enzymes and receptors, altering their activity and downstream effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone include:
2-Phenylquinazolin-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits antimicrobial activity.
2-Phenyl-4-styrylquinazoline: Used in the development of new materials
Propriétés
Formule moléculaire |
C23H25N3OS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H25N3OS/c1-2-17-11-12-20-19(15-17)23(25-22(24-20)18-9-5-3-6-10-18)28-16-21(27)26-13-7-4-8-14-26/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 |
Clé InChI |
LPMMHKZEGWTSOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




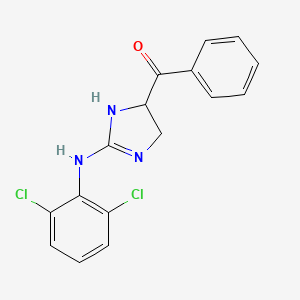
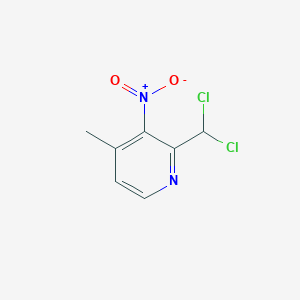
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

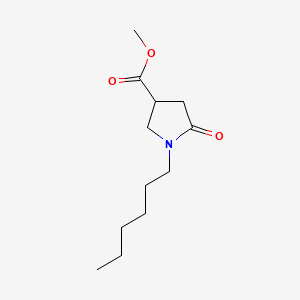
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
